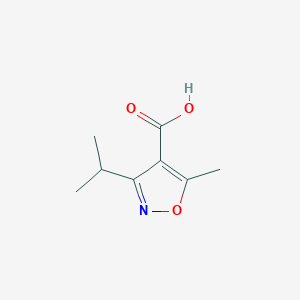

3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid

Description

3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with an isopropyl group at position 3, a methyl group at position 5, and a carboxylic acid moiety at position 4. Isoxazole derivatives are notable for their applications in medicinal chemistry and agrochemicals due to their structural rigidity, metabolic stability, and ability to engage in hydrogen bonding via substituents like carboxylic acids.

Properties

IUPAC Name |

5-methyl-3-propan-2-yl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4(2)7-6(8(10)11)5(3)12-9-7/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGXTLZIBFXYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424436 | |

| Record name | 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876717-62-3 | |

| Record name | 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes using catalysts such as AuCl3 or CuCl. This method is highly efficient and provides good yields under moderate reaction conditions . Another method involves the reaction of aromatic aldehydes with nitroacetic esters, followed by cyclization to form the isoxazole ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cycloaddition reactions using metal catalysts. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The isoxazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized isoxazole derivatives .

Scientific Research Applications

3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

Industry: The compound is utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ in substituent positions, ring systems, and functional groups, leading to distinct physicochemical and biological properties. Key comparisons include:

Key Observations :

- Positional Effects : The placement of the carboxylic acid (position 3 vs. 4) alters electronic distribution and hydrogen-bonding capacity. For example, 5-isopropylisoxazole-3-carboxylic acid may exhibit different acidity (pKa) compared to the target compound due to ring electronic effects .

- Ring System Differences: Replacing isoxazole with oxadiazole (as in 3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid) introduces a different heterocyclic scaffold, which may affect stability and toxicity.

- Functional Group Diversity : Amine (e.g., 3-Ethyl-4-methylisoxazol-5-amine) or amide substituents (e.g., β-(5-methyl-3-isoxazolylamido)-benzoic acid) expand utility in drug design for targeting specific receptors or improving solubility .

Biological Activity

3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid (IMICA) is a compound of increasing interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicine and industry.

IMICA plays a crucial role in various biochemical reactions, particularly through its interactions with enzymes and proteins. Research indicates that it interacts with oxidative stress response enzymes such as superoxide dismutase and catalase, influencing their activity and function.

| Property | Description |

|---|---|

| Molecular Formula | C₈H₁₃N₃O₃ |

| Molecular Weight | 169.20 g/mol |

| Solubility | Soluble in water and organic solvents |

| Stability | Relatively stable under standard laboratory conditions |

Cellular Effects

IMICA has been shown to modulate critical cellular processes, including cell signaling pathways and gene expression. Notably, it affects the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. In laboratory settings, IMICA enhances antioxidant defenses and reduces inflammation at low dosages, suggesting potential therapeutic benefits.

Molecular Mechanisms

The mechanism of action of IMICA involves binding interactions with specific biomolecules. It can interact with enzyme active sites, leading to either inhibition or activation of their catalytic activity. This dual action may contribute to its observed biological effects:

- Enzyme Interaction : IMICA can bind to various enzymes, modulating their activity.

- Cell Signaling Modulation : It influences pathways like MAPK/ERK, affecting cellular responses.

Dosage Effects in Animal Models

Studies on animal models reveal that the effects of IMICA vary with dosage. At low doses, it exhibits beneficial effects such as enhanced antioxidant capacity and reduced inflammatory responses. Conversely, higher doses may lead to adverse effects, underscoring the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

IMICA is metabolized primarily by cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion. Understanding these metabolic pathways is crucial for evaluating the compound's pharmacokinetics and safety profile.

Transport and Distribution

The transport of IMICA within biological systems is mediated by specific transporters. It utilizes solute carrier (SLC) transporters for cellular uptake, which is essential for its biological activity.

Subcellular Localization

IMICA's efficacy is influenced by its localization within cells. It has been observed to target organelles such as mitochondria and the nucleus, where it can exert its effects on cellular metabolism and signaling pathways.

Scientific Research Applications

IMICA has several applications in scientific research:

- Organic Synthesis : It serves as a building block for synthesizing complex molecules.

- Biological Studies : Investigated for antimicrobial and anticancer properties.

- Pharmaceutical Development : Used as a precursor for therapeutic compounds.

- Material Science : Explored for developing new materials with unique properties.

Case Studies

Recent studies have highlighted the potential of IMICA in various therapeutic contexts:

- Antioxidant Activity : A study demonstrated that IMICA significantly enhances the activity of antioxidant enzymes in vitro, suggesting its role in combating oxidative stress-related diseases.

- Inflammation Reduction : In animal models of inflammation, IMICA administration led to a marked reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Properties : Research showed promising results regarding IMICA's efficacy against certain bacterial strains, supporting its development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.